molecular formula C8H16N2O5 B055100 2-acetamido-2-deoxy-beta-D-glucopyranosylamine CAS No. 112339-01-2

2-acetamido-2-deoxy-beta-D-glucopyranosylamine

Cat. No.: B055100
CAS No.: 112339-01-2
M. Wt: 220.22 g/mol
InChI Key: MCGXOCXFFNKASF-FMDGEEDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-beta-D-glucosaminylamine typically involves the acetylation of glucosamine. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.

Industrial Production Methods: Industrial production of N-Acetyl-beta-D-glucosaminylamine involves enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of arthropods and insects . The enzymatic process is preferred due to its efficiency and specificity, producing high yields of the desired compound.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-beta-D-glucosaminylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur at the amino group, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various alkyl halides in the presence of a base.

Major Products:

    Oxidation: Produces N-acetylglucosaminic acid.

    Reduction: Produces N-acetylglucosamine.

    Substitution: Produces N-alkyl derivatives of N-acetylglucosaminylamine.

Comparison with Similar Compounds

    N-Acetylglucosamine: A precursor in the biosynthesis of glycosaminoglycans.

    N-Acetylgalactosamine: Involved in the biosynthesis of glycoproteins and glycolipids.

    N-Acetylmannosamine: A precursor in the biosynthesis of sialic acids.

Uniqueness: N-Acetyl-beta-D-glucosaminylamine is unique due to its specific role in the degradation of glycosides and amino sugars, making it a valuable biomarker for renal damage . Its stability in urine and high activity in tubular lysosomes further distinguish it from other similar compounds .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGXOCXFFNKASF-FMDGEEDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036106
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-b-glucosaminylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001104
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

114910-04-2, 4229-38-3
Record name 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 2
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 3
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 4
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 5
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 6
2-acetamido-2-deoxy-beta-D-glucopyranosylamine

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